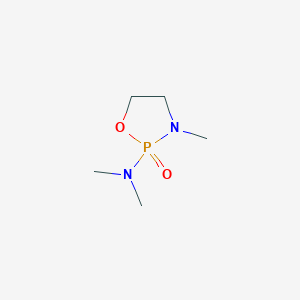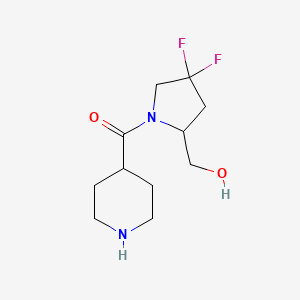
(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone is a complex organic compound that features both pyrrolidine and piperidine rings. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure, which includes fluorine atoms and a hydroxymethyl group, makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The exact methods would depend on the specific requirements of the production process, including the desired scale and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The specific conditions would depend on the desired transformation and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorine atoms are known to influence the metabolic stability and bioavailability of compounds, making this compound a valuable tool for biological research.
Medicine
In medicine, this compound can be explored for its potential therapeutic applications. The presence of both pyrrolidine and piperidine rings, along with the fluorine atoms, suggests that it could interact with various biological targets, potentially leading to the development of new drugs.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it a valuable starting material for various industrial applications.
Mécanisme D'action
The mechanism of action of (4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone would depend on its specific interactions with biological targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to increased biological activity. The exact molecular targets and pathways involved would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are known for their biological activity.
Piperidine derivatives: These compounds share the piperidine ring structure and are also known for their biological activity.
Fluorinated compounds: These compounds contain fluorine atoms and are known for their enhanced metabolic stability and bioavailability.
Uniqueness
What sets (4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone apart is the combination of these features in a single molecule
Propriétés
Formule moléculaire |
C11H18F2N2O2 |
|---|---|
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-piperidin-4-ylmethanone |
InChI |
InChI=1S/C11H18F2N2O2/c12-11(13)5-9(6-16)15(7-11)10(17)8-1-3-14-4-2-8/h8-9,14,16H,1-7H2 |
Clé InChI |
ZVKNHXPJVUPYRC-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C(=O)N2CC(CC2CO)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



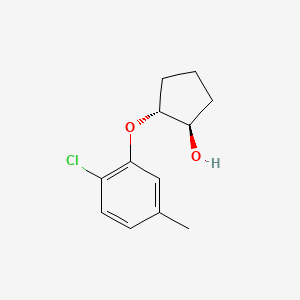
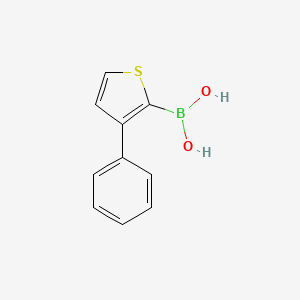
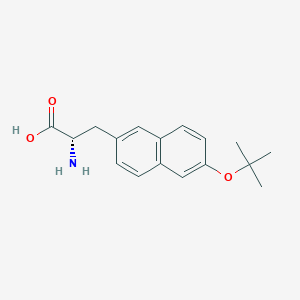
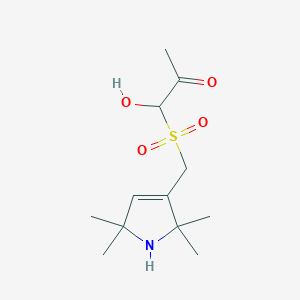
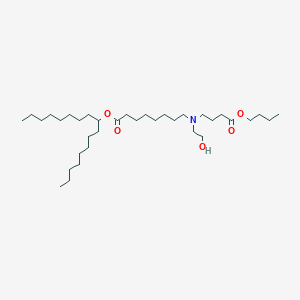
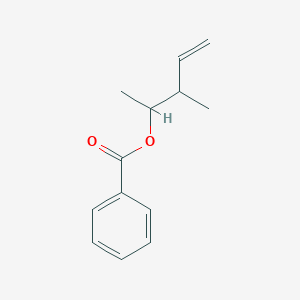
![6-(1-Benzofuran-2-yl)-3-[(tert-butylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280528.png)
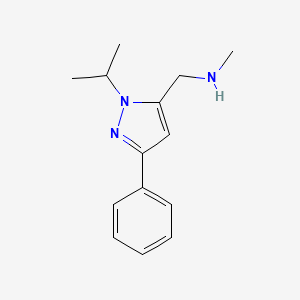
![6-(4-Bromophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280540.png)
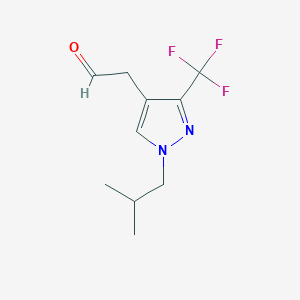
![3-[(Methylsulfanyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280559.png)
![nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(N'-methyl-N-methylsulfonylcarbamimidoyl)amino]propyl]amino]octanoate](/img/structure/B15280565.png)
